molecular formula C19H23Cl2NO B1456197 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220016-61-4

3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1456197
M. Wt: 352.3 g/mol
InChI Key: ZFENCMGYEWCIJO-UHFFFAOYSA-N
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Description

“3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C19H23Cl2NO and a molecular weight of 352.29802 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a biphenyl core structure that is substituted with a chloro group and an oxyethylpiperidine group . The exact 3D structure would require more specific information or computational chemistry methods to determine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its molecular formula and weight . For example, it likely has a relatively high boiling point and low volatility due to its large size and the presence of polar functional groups.

Scientific Research Applications

1. Cytotoxic and Anticancer Agents

A series of piperidinol hydrochlorides, including 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, were synthesized and found to display significant cytotoxicity toward murine P388 and L1210 cells as well as human tumors. These compounds represent a new class of cytotoxic agents with potential applications in cancer therapy (Dimmock et al., 1998).

2. Inhibitors of Blood Platelet Aggregation

Piperidine derivatives, including those related to 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, have been investigated for their potential to inhibit ADP-induced aggregation of blood platelets, which is crucial for various cardiovascular diseases (Grisar et al., 1976).

3. Antimicrobial Activities

A study focused on the synthesis and antimicrobial screening of piperidine derivatives, including those related to 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, showed moderate activities against various bacterial strains, indicating their potential as antimicrobial agents (Ovonramwen et al., 2019).

4. Neuroleptic Agent Synthesis

The synthesis of neuroleptic agents involving piperidine structures, which are related to 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, was investigated for potential use in metabolic studies, highlighting its application in the development of psychiatric medications (Nakatsuka et al., 1981).

5. Allosteric Modulation of Receptors

Research on compounds including piperidine derivatives has explored their potential in allosteric modulation of cannabinoid CB1 receptors, suggesting applications in the development of novel therapeutic agents targeting these receptors (Price et al., 2005).

Safety And Hazards

As with any chemical compound, handling “3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride” should be done with appropriate safety precautions. Users should avoid contact with skin and eyes and avoid inhalation of vapor or mist .

properties

IUPAC Name

3-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-13-17(16-6-2-1-3-7-16)8-9-19(18)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFENCMGYEWCIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

CAS RN

1220016-61-4
Record name Piperidine, 3-[2-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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